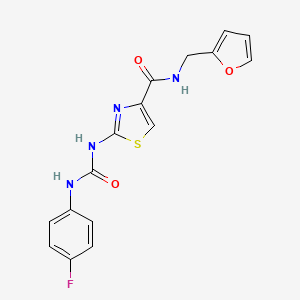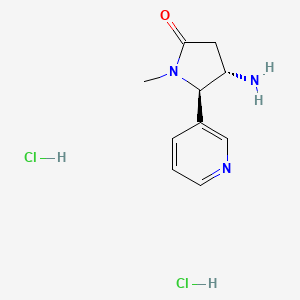
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone” is a heterocyclic compound containing both piperidine and pyridine rings . Heterocycles are important compounds in organic chemistry, particularly for the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves six steps starting from D-pyroglutaminol . The key step involves the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide .Molecular Structure Analysis
The molecular structure of this compound includes both piperidine and pyridine rings . Piperidine and pyridine rings are among the top 25 heterocycles that occur frequently in drug molecules .Chemical Reactions Analysis
The synthesis process involves several chemical reactions, including alkylation, reduction, and rearrangement . After these steps, a benzyl-protected piperidine intermediate is generated .Applications De Recherche Scientifique
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Mécanisme D'action
Target of Action
A similar compound, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, has been reported to inhibit c-kit kinase . c-KIT is a type of protein kinase that plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
Based on the information about the similar compound, it can be inferred that it might interact with its target, possibly c-kit kinase, and inhibit its function . This inhibition could lead to changes in the cellular processes controlled by this kinase.
Biochemical Pathways
Given that c-kit kinase is involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways , it can be inferred that these pathways might be affected by the compound.
Result of Action
If the compound indeed inhibits c-kit kinase, it could potentially lead to decreased cell proliferation and survival, given the role of c-kit in these processes .
Avantages Et Limitations Des Expériences En Laboratoire
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride has advantages in lab experiments due to its high potency and selectivity for the α7 nicotinic acetylcholine receptor. However, its low solubility in water and low bioavailability limit its use in vivo.
Orientations Futures
For (4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride include further studies on its potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo are also needed to determine its potential use in humans. Additionally, the development of more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor is needed for further research in this area.
In conclusion, this compound is a small molecule drug that has potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and has been shown to improve cognitive function and memory in animal models. Further research is needed to determine its potential use in humans and to develop more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor.
Méthodes De Synthèse
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride has been synthesized using various methods, including the reaction of 4-aminopyridine with (S)-2-(methylamino)butyric acid followed by cyclization with 2,3-butanedione. Another method involves the reaction of 4-aminopyridine with (S)-2-(methylamino)butyric acid followed by cyclization with diacetyl.
Propriétés
IUPAC Name |
(4S,5R)-4-amino-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-13-9(14)5-8(11)10(13)7-3-2-4-12-6-7;;/h2-4,6,8,10H,5,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTVTKVHQCXZAV-UQZKZZBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)
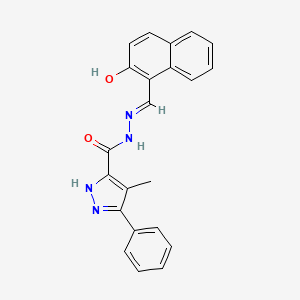

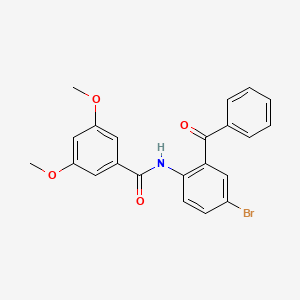

![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)
![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)
![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
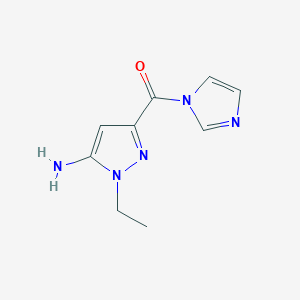
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)

